Tert-butyl N-[(3-hydroxyspiro[3.3]heptan-1-yl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(3-hydroxyspiro[33]heptan-1-yl)methyl]carbamate is a synthetic organic compound with a unique spirocyclic structureIts molecular formula is C13H23NO3, and it has a molecular weight of 241.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-hydroxyspiro[3.3]heptan-1-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic alcohol. The reaction is carried out under mild conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3-hydroxyspiro[3.3]heptan-1-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as thionyl chloride or phosphorus tribromide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbamate group would produce an amine .
Scientific Research Applications
Tert-butyl N-[(3-hydroxyspiro[3.3]heptan-1-yl)methyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-hydroxyspiro[3.3]heptan-1-yl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-{1-hydroxyspiro[3.3]heptan-2-yl}carbamate
- Tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate
Uniqueness
Tert-butyl N-[(3-hydroxyspiro[3.3]heptan-1-yl)methyl]carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications where specific molecular interactions are required .
Properties
IUPAC Name |
tert-butyl N-[(3-hydroxyspiro[3.3]heptan-1-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-9-7-10(15)13(9)5-4-6-13/h9-10,15H,4-8H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQUTHKBAWABGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(C12CCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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